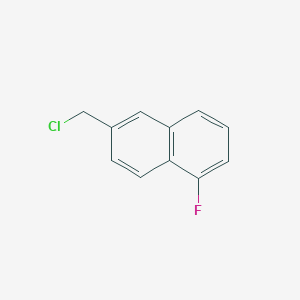
2-(Chloromethyl)-5-fluoronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloromethyl group at the second position and a fluorine atom at the fifth position of the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-fluoronaphthalene typically involves the chloromethylation of 5-fluoronaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons of 5-fluoronaphthalene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-fluoronaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom can direct electrophiles to specific positions on the naphthalene ring, facilitating reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding naphthoquinones or reduced to yield dihydronaphthalenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalenes with functional groups such as azides, thiocyanates, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated naphthalene derivatives.
Oxidation and Reduction: Formation of naphthoquinones or dihydronaphthalenes.
科学研究应用
2-(Chloromethyl)-5-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving naphthalene derivatives.
Medicine: Potential use in the development of novel therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-fluoronaphthalene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect their function. The fluorine atom can influence the compound’s electronic properties, enhancing its ability to participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-5-chloronaphthalene
- 2-(Chloromethyl)-5-bromonaphthalene
- 2-(Chloromethyl)-5-iodonaphthalene
Comparison
2-(Chloromethyl)-5-fluoronaphthalene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. Additionally, the fluorine atom can influence the compound’s biological activity, potentially leading to different pharmacological profiles compared to its chloro, bromo, and iodo counterparts.
属性
分子式 |
C11H8ClF |
|---|---|
分子量 |
194.63 g/mol |
IUPAC 名称 |
6-(chloromethyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C11H8ClF/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-6H,7H2 |
InChI 键 |
QSRBDDJQVWBGPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)CCl)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



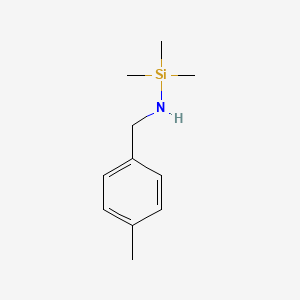
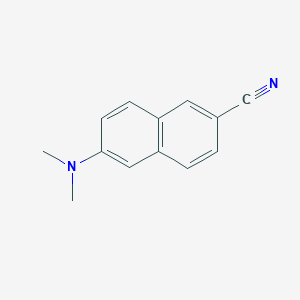

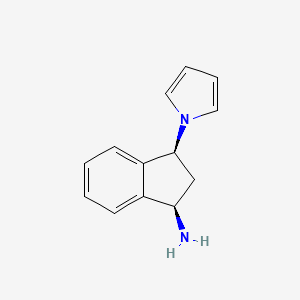
![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)

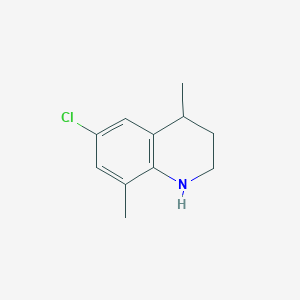
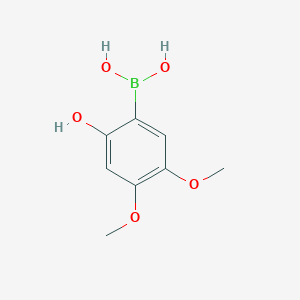
![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)
![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)
![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)

